molecular formula C19H18N4O4 B609143 ML327

ML327

Cat. No.: B609143
M. Wt: 366.4 g/mol
InChI Key: NNNDNXLMQAPQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML327 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a nicotinamide moiety, an isoxazole ring, and a phenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML327 typically involves multiple steps, including the formation of the isoxazole ring and the attachment of the nicotinamide and phenyl groups. One common method involves the use of benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 25°C . This reaction is followed by the addition of 2-(4-chlorophenyl)aniline, also in N,N-dimethyl-formamide at 25°C for 72 hours, resulting in a yield of 57% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.

Chemical Reactions Analysis

Mechanism of Action and Biochemical Interactions

ML327 is a small-molecule isoxazole compound identified for its role in modulating epithelial-mesenchymal transition (EMT) and MYC oncogene expression. Key findings include:

E-Cadherin Induction and EMT Inhibition

  • This compound de-represses CDH1 (E-cadherin) transcription, reversing TGF-β-induced EMT in cancer cells .

  • In SW620inv colon and H520 lung cancer cells, this compound treatment increased E-cadherin protein expression by 2.5–3.5-fold and reduced Vimentin (mesenchymal marker) by 60–70% .

Table 1: this compound-Induced Gene Expression Changes

Cell LineE-Cadherin IncreaseVimentin DecreaseMYC Suppression
SW620inv (Colon)3.5-fold70%Not Reported
H520 (Lung)2.5-fold60%Not Reported
BE(2)-C (Neuroblastoma)N/AN/A50% (N-MYC)
TC71 (Ewing Sarcoma)4.5-fold40%60% (C-MYC)

MYC Oncogene Suppression

  • This compound transcriptionally represses MYCN and C-MYC in neuroblastoma and Ewing sarcoma cells, reducing protein levels by 50–60% within 2 hours .

  • Cycloheximide chase experiments confirmed MYCN mRNA downregulation (2-fold decrease) as the primary mechanism, not protein destabilization .

Apoptosis Induction in Cancer Cells

This compound triggers caspase-3 and PARP cleavage, hallmarks of apoptosis:

Table 2: Apoptotic Effects of this compound (10 µM)

Cell LineCaspase-3 ActivationPARP CleavageSub-G₀ Population Increase
SK-N-MC (Ewing Sarcoma)48–72 hours48–72 hours26-fold
TC71 (Ewing Sarcoma)24 hours24 hours12-fold
ES-5838 (Ewing Sarcoma)48 hours48 hours4-fold
  • Apoptosis occurs independently of p53, as p53 protein levels decrease during treatment .

In Vivo Tumor Growth Suppression

  • In neuroblastoma xenograft models, this compound reduced tumor volume by 40% over two weeks and induced coagulative necrosis in 30% of tumor tissue .

  • MYCN mRNA expression in xenografts decreased by 50% (p = 0.0035) .

Structural and Functional Insights

While the exact chemical structure or synthesis pathway of this compound is not detailed in the provided sources, its functional groups (isoxazole core) likely mediate interactions with transcriptional regulators like HNF4α . Network analysis identified HNF4α as the upstream regulator of 2,500+ genes altered by this compound .

Scientific Research Applications

Inhibition of Epithelial-to-Mesenchymal Transition

ML327 functions primarily by de-repressing the transcription of E-cadherin, a protein crucial for maintaining epithelial cell characteristics. The repression of E-cadherin is a hallmark of EMT, which is associated with increased invasiveness and metastatic potential in cancer cells. Studies have shown that this compound treatment leads to significant increases in E-cadherin mRNA and protein levels, effectively reversing EMT in various cancer cell lines, including colon and lung cancers .

Gene Expression Modulation

RNA sequencing analyses reveal that this compound alters the expression of over 2,500 genes within hours of treatment. Notably, Hepatocyte Nuclear Factor 4-alpha (HNF4α) has been identified as a key upstream regulator affected by this compound, which plays a significant role in mediating the compound's effects on gene expression .

Colon and Lung Cancer

In vitro studies indicate that this compound inhibits tumor cell invasion without affecting cell viability. It has been demonstrated to reverse TGF-β induced EMT in cell culture models, thereby reducing cancer cell motility both in vitro and in vivo .

Neuroblastoma

This compound shows promise in treating neuroblastoma by inducing differentiation and suppressing MYC expression, a critical oncogene in this type of cancer. In xenograft models, this compound treatment resulted in significant tumor growth inhibition and changes consistent with differentiation .

Ewing Sarcoma

Research indicates that this compound can induce apoptosis in Ewing Sarcoma cells while sensitizing them to TNF-related apoptosis-inducing ligand (TRAIL). This dual action suggests potential for combination therapies that leverage this compound's properties to enhance therapeutic efficacy against this aggressive cancer type .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound across different cancer types:

Cancer Type Mechanism Key Findings
Colon CancerDe-repression of E-cadherinInhibits invasion; reverses EMT; alters gene expression significantly .
Lung CancerInduction of E-cadherinIncreases E-cadherin expression; reduces motility; effective in multiple lung cancer cell lines .
NeuroblastomaDifferentiation induction; MYC suppressionInduces morphological changes; inhibits growth; blocks MYC expression in xenografts .
Ewing SarcomaApoptosis induction; TRAIL sensitizationInduces apoptotic features; enhances sensitivity to TRAIL-mediated apoptosis .

Mechanism of Action

The mechanism of action of ML327 involves its interaction with molecular targets such as enzymes and receptors. The nicotinamide moiety can mimic the structure of nicotinamide adenine dinucleotide (NAD+), allowing it to participate in redox reactions and influence cellular metabolism. The isoxazole ring and phenyl group contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ML327 is unique due to its combination of a nicotinamide moiety, an isoxazole ring, and a phenyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research.

Biological Activity

ML327 is a small molecule that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cancer cell lines, and relevant case studies that showcase its efficacy.

Overview of this compound

This compound is an isoxazole compound that has been identified as a potent inhibitor of tumorigenic processes. Its primary mechanism involves the modulation of gene expression and the reversal of epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis. Research indicates that this compound affects several key pathways involved in tumor growth and differentiation.

  • Gene Expression Modulation :
    • This compound treatment has been shown to significantly alter the expression of over 2,500 genes within hours, particularly affecting genes related to EMT and tumor invasion. One notable target is Hepatocyte Nuclear Factor 4-alpha (HNF4α), which plays a crucial role in regulating E-cadherin expression, a marker associated with epithelial characteristics .
  • Induction of Differentiation :
    • In neuroblastoma cells, this compound induces a gene signature that promotes differentiation, leading to morphological and behavioral changes consistent with reduced malignancy. This effect is accompanied by the suppression of MYC oncogene expression, which is pivotal in many cancers .
  • Apoptosis Sensitization :
    • This compound has demonstrated the ability to sensitize cancer cells to apoptosis-inducing agents such as TRAIL (TNF-related apoptosis-inducing ligand). Studies show increased caspase activity in treated cells, indicating enhanced apoptotic responses .

Table 1: Summary of Key Findings on this compound

Study FocusKey FindingsReference
Gene Expression ChangesAlters expression of >2,500 genes; HNF4α as a significant regulator.
E-cadherin RestorationRestores E-cadherin expression in TGF-β induced EMT models.
Neuroblastoma DifferentiationInduces differentiation and blocks MYC expression in neuroblastoma cells.
Apoptosis InductionIncreases caspase 3/7 activity; sensitizes cells to TRAIL-induced apoptosis.
Tumor Growth InhibitionBlocks growth of established neuroblastoma xenografts; induces necrosis in tumors.

Case Studies

  • Ewing Sarcoma Cells :
    • A study investigated the effects of this compound on Ewing sarcoma cells, revealing that it induces MET (mesenchymal-epithelial transition) and enhances sensitivity to apoptosis. The findings suggest potential for this compound as a therapeutic agent in treating aggressive sarcomas .
  • Neuroblastoma Xenografts :
    • In vivo experiments demonstrated that this compound treatment led to significant tumor regression in neuroblastoma xenografts, with histological analysis showing increased necrosis and poorly differentiated tumor tissue post-treatment .

Properties

IUPAC Name

N-[3-[(2-oxo-1H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c24-17-14(8-4-9-20-17)18(25)21-10-5-11-22-19(26)15-12-16(27-23-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,20,24)(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNDNXLMQAPQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCNC(=O)C3=CC=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.